molecular formula C20H25N3O3S B2671140 N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396809-96-3

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2671140
CAS No.: 1396809-96-3
M. Wt: 387.5
InChI Key: MCSPKXXDHCEKPF-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS 1396809-96-3) is a synthetic small molecule with a molecular formula of C20H25N3O3S and a molecular weight of 387.5 g/mol . This chemically complex compound features a piperidine core structure that is substituted with a nicotinoyl group and a meta-tolyl methanesulfonamide moiety, a structural profile that invites investigation across multiple therapeutic areas. Compounds with structural similarities, particularly those containing benzenesulfonamide groups, have demonstrated significant promise in anti-cancer research by inducing ferroptosis, a form of iron-dependent programmed cell death distinct from apoptosis . Research on related molecules indicates that the core structural features of this compound could potentially interact with key regulatory pathways, such as the KEAP1-NRF2-GPX4 axis, which is a central pathway controlling cellular oxidative stress responses and ferroptosis in tumor cells . The presence of the sulfonamide functional group is also of significant research interest, as arylsulfonamide derivatives have been investigated for their ability to target critical bacterial enzymes, such as MmpL3 in Mycobacterium tuberculosis , suggesting potential applications in infectious disease research . Furthermore, the nicotinoyl component suggests potential for interaction with NAD+-dependent signaling pathways. This compound is provided as a high-purity material for scientific research applications, including but not limited to medicinal chemistry, hit-to-lead optimization, mechanism of action studies, and biological screening in oncology, infectious disease, and cell death pathways. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-16-4-2-5-18(12-16)15-27(25,26)22-13-17-7-10-23(11-8-17)20(24)19-6-3-9-21-14-19/h2-6,9,12,14,17,22H,7-8,10-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPKXXDHCEKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Nicotinoylpiperidine: This step involves the reaction of nicotinic acid with piperidine under dehydrating conditions to form nicotinoylpiperidine.

    Methylation: The nicotinoylpiperidine is then methylated using a suitable methylating agent such as methyl iodide.

    Sulfonamide Formation: The methylated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industrial applications, “this compound” could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” exerts its effects would depend on its interaction with molecular targets. This might involve binding to specific receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotinoylpiperidine derivatives: Compounds with similar nicotinoyl and piperidine structures.

    Tolylmethanesulfonamide derivatives: Compounds with similar tolyl and methanesulfonamide structures.

Uniqueness

The uniqueness of “N-((1-nicotinoylpiperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable in certain applications where other similar compounds are less effective.

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